molecular formula C25H30N2O B4144515 1-Benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea

1-Benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea

Cat. No.: B4144515
M. Wt: 374.5 g/mol
InChI Key: OZVLHDOMIXNESC-UHFFFAOYSA-N
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Description

N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea is a synthetic organic compound characterized by its unique adamantyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea typically involves the reaction of an adamantyl amine derivative with a benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

    Temperature: Moderate temperatures (50-80°C) are commonly used.

    Solvent: Solvents such as dichloromethane or toluene are often employed.

    Catalyst: Catalysts like triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the adamantyl or benzyl moieties.

    Substitution: The benzyl or adamantyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the benzyl and methylphenyl groups can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea
  • N-(3-methylphenyl)-N’-(4-{4-[(3-toluidinocarbonyl)amino]benzyl}phenyl)urea
  • N-benzyl-3-(4-methoxy-3-methylphenyl)acrylamide

Uniqueness

N-benzyl-N’-[3-(4-methylphenyl)-1-adamantyl]urea is unique due to its adamantyl structure, which imparts distinct physical and chemical properties. This structure can enhance the compound’s stability, making it more resistant to metabolic degradation. Additionally, the combination of benzyl and methylphenyl groups can provide specific interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

1-benzyl-3-[3-(4-methylphenyl)-1-adamantyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c1-18-7-9-22(10-8-18)24-12-20-11-21(13-24)15-25(14-20,17-24)27-23(28)26-16-19-5-3-2-4-6-19/h2-10,20-21H,11-17H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVLHDOMIXNESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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